molecular formula C22H17N3O5S B2938054 N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 890645-73-5

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No. B2938054
CAS RN: 890645-73-5
M. Wt: 435.45
InChI Key: RRMDNKWVOKYHLA-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide, also known as BMF-2, is a synthetic compound that has been extensively studied in recent years due to its potential as a therapeutic agent. BMF-2 belongs to the class of thiazole-based compounds that have shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of prostaglandins. This compound has also been found to improve cognitive function by inhibiting the activity of AChE and increasing the levels of acetylcholine in the brain. This compound has also been found to have antibacterial activity and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is its potential as a therapeutic agent for various diseases. It has shown promising results in various biological assays and has the potential to be developed into a drug. However, one of the limitations of this compound is its toxicity. It has been found to be toxic to some cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and cognitive disorders. Finally, the toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various biological assays. It has the potential to be developed into a therapeutic agent for various diseases, including cancer, inflammation, and cognitive disorders. Further studies are needed to investigate its mechanism of action, optimize the synthesis method, and determine its safety for use in humans. This compound is a promising compound that may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of various reagents. The starting material for the synthesis is 5-benzyl-2-aminothiazole, which is reacted with 4-methoxy-2-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with furan-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has been extensively studied for its potential as a therapeutic agent in various biological assays. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. This compound has also been found to be effective in treating bacterial infections and reducing oxidative stress.

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-29-15-7-8-17(18(12-15)25(27)28)19-9-10-20(30-19)21(26)24-22-23-13-16(31-22)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMDNKWVOKYHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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